molecular formula C148H244N42O47 B612366 Carbocalcitonin CAS No. 60731-46-6

Carbocalcitonin

Cat. No.: B612366
CAS No.: 60731-46-6
M. Wt: 3363.8 g/mol
InChI Key: JYSJVJJVLNYRKL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Elcatonin is synthesized using a solid-liquid combination method. The process involves the application of the Fomc/tBu method, starting with Fmoc-Pro-CTC . The synthesis requires precise control of reaction conditions to ensure the stability and activity of the peptide.

Industrial Production Methods: Industrial production of elcatonin involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, purification through high-performance liquid chromatography, and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Elcatonin undergoes various chemical reactions, including:

    Oxidation: Elcatonin can be oxidized, leading to the formation of disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, converting them into thiol groups.

    Substitution: Elcatonin can participate in substitution reactions, where specific amino acid residues are replaced with others to modify its activity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents under controlled pH and temperature conditions.

Major Products Formed:

    Oxidation: Formation of disulfide-linked elcatonin.

    Reduction: Formation of reduced elcatonin with free thiol groups.

    Substitution: Modified elcatonin with altered amino acid sequences.

Scientific Research Applications

Applications in Osteoporosis Treatment

Therapeutic Use
Carbocalcitonin has been primarily studied for its efficacy in treating osteoporosis, particularly in postmenopausal women and patients with senile osteoporosis. Research indicates that calcitonin can enhance bone mineral density and reduce the risk of fractures by inhibiting osteoclast activity, which is responsible for bone resorption .

Case Study: Efficacy in Osteoporosis

A study involving 110 patients with osteoporosis demonstrated that the combination of alfacalcidol (a vitamin D analog) and this compound significantly improved bone mineral density and reduced pain levels compared to alfacalcitonin alone. The findings highlighted a marked increase in bone metabolism markers and a decrease in inflammatory cytokines post-treatment .

ParameterControl Group (Alfacalcidol)Observation Group (Alfacalcitonin + Alfacalcidol)
VAS ScoreHigherSignificantly lower
Bone Mineral DensityLowerSignificantly higher
IL-6 LevelsHigherSignificantly lower
TNF-α LevelsHigherSignificantly lower

Pain Management in Bone Disorders

Sudeck's Atrophy
this compound has also been investigated for its role in managing Sudeck's atrophy (reflex sympathetic dystrophy), a condition characterized by chronic pain and swelling following injury. A clinical study reported that treatment with this compound resulted in significant pain relief and functional improvement in patients suffering from this condition .

Case Study: Pain Relief in Sudeck's Atrophy

In a clinical trial involving patients with Sudeck's atrophy, this compound administration led to:

  • Reduction in Pain Scores: Patients reported a significant decrease in pain levels measured via visual analog scales.
  • Improved Mobility: Enhanced functional mobility was observed, allowing patients to engage more effectively in rehabilitation activities.

Comparison with Similar Compounds

Comparison: Elcatonin is unique due to its origin from eel calcitonin and its specific modifications that enhance its stability and activity. Compared to salmon calcitonin and human calcitonin, elcatonin has a longer half-life and greater potency in inhibiting bone resorption . Parathyroid hormone (1-34) differs in its anabolic effects, promoting bone formation rather than inhibiting resorption .

Biological Activity

Carbocalcitonin, a synthetic analogue of the hormone calcitonin, has garnered attention due to its significant biological activity, particularly in bone metabolism and calcium homeostasis. This article explores its mechanisms of action, pharmacological properties, clinical applications, and relevant research findings.

Overview of this compound

This compound is an amino analog of eel calcitonin, modified to enhance its stability and biological activity. The specific activity is reported to be equivalent to 5000 U.MRC/mg, making it a potent agent in clinical and research settings. Unlike natural calcitonin, this compound features an ethylene bridge instead of a disulfide bridge at positions 1-7, which preserves its conformation while improving resistance to degradation both in vitro and in vivo .

Target and Mode of Action
this compound primarily targets osteoclasts, the cells responsible for bone resorption. It binds to calcitonin receptors on these cells, leading to the inhibition of osteoclast activity and a subsequent decrease in bone resorption. This action is critical for maintaining bone density and overall skeletal health .

Biochemical Pathways
The compound activates adenylate cyclase through G protein-coupled receptors, increasing cyclic AMP levels within the cell. This signaling cascade results in various cellular effects, including modulation of gene expression related to bone metabolism .

Pharmacokinetics

This compound's modifications enhance its bioavailability and stability, allowing for effective therapeutic applications. It is administered via injection, with dosage regimens varying based on the condition being treated. In clinical studies, doses have ranged from 10 U twice weekly to higher doses depending on the severity of the condition .

Clinical Applications

This compound has been investigated for various medical conditions:

  • Osteoporosis : Clinical trials have demonstrated its efficacy in increasing bone mineral density (BMD) and reducing pain associated with osteoporosis. A study involving 110 patients showed a total effective rate of 90.91% when combined with alfacalcidol compared to 74.54% for alfacalcitonin alone .
  • Sudeck's Atrophy : In a study involving 14 patients treated with this compound for 2-10 months, significant reductions in bone pain and edema were reported without adverse effects. The treatment also led to decreased plasma calcium and phosphate levels, indicating effective modulation of calcium metabolism .
  • Hypercalcemia : this compound has been shown to effectively lower elevated calcium levels in patients suffering from hypercalcemia due to various underlying conditions .

Table 1: Summary of Key Studies on this compound

Study FocusParticipantsTreatment RegimenOutcomes
Osteoporosis110Alfacalcidol + this compoundEffective rate: 90.91% vs. 74.54% (control)
Sudeck's Atrophy14This compound (40 MRC units/day)Pain reduction; improved motility
HypercalcemiaVariesThis compound injectionsSignificant decrease in plasma calcium levels

Properties

CAS No.

60731-46-6

Molecular Formula

C148H244N42O47

Molecular Weight

3363.8 g/mol

IUPAC Name

4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[3-amino-6-(2-amino-2-oxoethyl)-15-(1-hydroxyethyl)-12-(hydroxymethyl)-9-(2-methylpropyl)-4,7,10,13,16,24-hexaoxo-1-oxa-5,8,11,14,17-pentazacyclotetracosane-18-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C148H244N42O47/c1-69(2)52-92(178-142(231)115(75(13)14)185-128(217)87-30-21-20-22-36-113(208)237-67-84(151)122(211)172-98(59-107(154)200)136(225)176-96(56-73(9)10)134(223)182-102(66-192)139(228)188-116(77(16)193)143(232)171-87)123(212)161-63-109(202)165-85(31-23-25-47-149)124(213)173-95(55-72(7)8)133(222)181-101(65-191)138(227)169-89(41-44-105(152)198)126(215)167-91(43-46-111(204)205)127(216)175-94(54-71(5)6)132(221)177-97(58-82-61-158-68-163-82)135(224)166-86(32-24-26-48-150)125(214)174-93(53-70(3)4)131(220)168-90(42-45-106(153)199)130(219)187-118(79(18)195)145(234)180-100(57-81-37-39-83(197)40-38-81)146(235)190-51-29-35-104(190)140(229)170-88(33-27-49-159-148(156)157)129(218)186-117(78(17)194)144(233)179-99(60-112(206)207)137(226)184-114(74(11)12)141(230)162-62-108(201)164-76(15)121(210)160-64-110(203)183-119(80(19)196)147(236)189-50-28-34-103(189)120(155)209/h37-40,61,68-80,84-104,114-119,191-197H,20-36,41-60,62-67,149-151H2,1-19H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,209)(H,158,163)(H,160,210)(H,161,212)(H,162,230)(H,164,201)(H,165,202)(H,166,224)(H,167,215)(H,168,220)(H,169,227)(H,170,229)(H,171,232)(H,172,211)(H,173,213)(H,174,214)(H,175,216)(H,176,225)(H,177,221)(H,178,231)(H,179,233)(H,180,234)(H,181,222)(H,182,223)(H,183,203)(H,184,226)(H,185,217)(H,186,218)(H,187,219)(H,188,228)(H,204,205)(H,206,207)(H4,156,157,159)

InChI Key

JYSJVJJVLNYRKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)OCC(C(=O)NC(C(=O)N1)CC(=O)N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO

Key on ui application

Elcatonin acetate, a synthetic eel calcitonin analog, positively influences bone mass density due to its inhibiting effect on osteoclast activity. It is mainly used for remitting or eliminating the pain caused by Osteoporosis.

boiling_point

N/A

melting_point

N/A

sequence

Cyclo(-Ser-Asn-Leu-Ser-Thr-Asu)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2

source

Synthetic

Synonyms

Carbocalcitonin;  Elcatonine;  Elcatoninum;  Elcatonina;  HC-58;  HC58;  HC 58;  LS-61711;  LS61711;  LS 61711

Origin of Product

United States

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